molecular formula C10H11N3S2 B514668 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine CAS No. 247225-83-8

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B514668
CAS No.: 247225-83-8
M. Wt: 237.3g/mol
InChI Key: JCGQNFWTTJESBB-UHFFFAOYSA-N
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Description

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.35 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

Scientific Research Applications

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Biological Activity

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds featuring nitrogen and sulfur atoms. They are known for their stability and ability to interact with various biological targets. The presence of the thiadiazole ring contributes to a range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. The structural characteristics of these compounds allow them to engage in multiple interactions such as hydrogen bonding and hydrophobic forces with biological macromolecules like proteins and nucleic acids .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that the compound exhibited an IC50 value of 2.44 µM against LoVo colorectal cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment . These results indicate a promising selectivity for certain cancer types.
    • Another derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells by inducing cell cycle arrest at the G2/M phase .
  • Mechanisms of Action :
    • The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation such as topoisomerase II and histone deacetylase . Additionally, some derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in rapidly dividing cells .

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has also been explored for its antimicrobial properties. Various derivatives have shown effectiveness against bacterial and fungal strains.

Key Findings

  • Studies indicate that certain thiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • The potential for developing new antimicrobial agents based on this scaffold is promising due to its structural versatility and ability to be modified for enhanced activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Target/Effect IC50 Value References
AnticancerLoVo Cells2.44 µM ,
MCF-7 Cells23.29 µM ,
KSP InhibitionNot specified
AntimicrobialVarious Bacterial StrainsVariable ,

Properties

IUPAC Name

5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGQNFWTTJESBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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